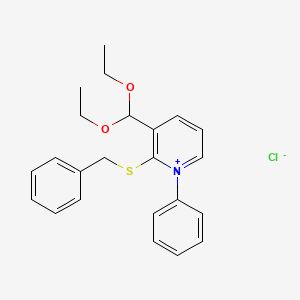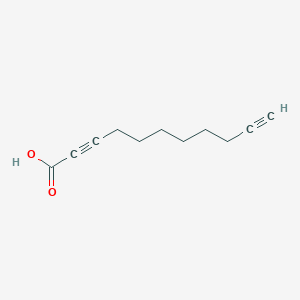
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a diethoxymethyl group, and a phenylpyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, while the diethoxymethyl group is added via an alkylation reaction. The final step involves the formation of the chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridinium core can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylsulfanyl)pyridine
- 3-(Diethoxymethyl)pyridine
- 1-Phenylpyridinium chloride
Comparison
Compared to similar compounds, 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is unique due to the combination of its functional groups. This combination allows for a broader range of chemical reactivity and potential biological activity. The presence of both benzylsulfanyl and diethoxymethyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial applications.
Eigenschaften
| 77148-80-2 | |
Molekularformel |
C23H26ClNO2S |
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
2-benzylsulfanyl-3-(diethoxymethyl)-1-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2S.ClH/c1-3-25-23(26-4-2)21-16-11-17-24(20-14-9-6-10-15-20)22(21)27-18-19-12-7-5-8-13-19;/h5-17,23H,3-4,18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LWXQZOJEMBSHAP-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(C1=C([N+](=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/no-structure.png)


![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
